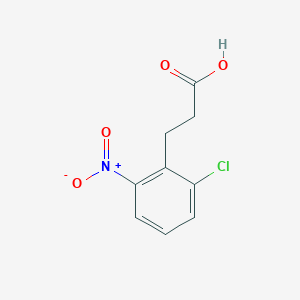

3-(2-Chloro-6-nitrophenyl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-chloro-6-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWQQPOJBMEQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-(2-Chloro-6-nitrophenyl)propanoic acid

Technical Monograph: Physicochemical Profiling of 3-(2-Chloro-6-nitrophenyl)propanoic Acid

Part 1: Executive Technical Summary

3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) is a specialized aromatic building block primarily utilized in the synthesis of nitrogen-containing heterocycles. Structurally, it consists of a phenyl ring substituted at the ortho positions relative to the propanoic acid tail: one position bears a chlorine atom (lipophilic, steric bulk), and the other a nitro group (electron-withdrawing, reducible).

Its primary utility lies in its role as a precursor for 5-chloro-3,4-dihydroquinolin-2(1H)-one scaffolds via reductive cyclization. The steric crowding around the C1 position (flanked by Cl and NO₂) imparts unique solubility and reactivity profiles compared to its non-halogenated analogs. This guide details the physicochemical properties, synthetic context, and validation protocols required for its use in high-performance drug discovery workflows.

Part 2: Molecular Architecture & Physicochemical Properties

The following data aggregates calculated descriptors and predicted experimental values based on Structure-Activity Relationship (SAR) analysis of the 2-nitrophenylpropanoic acid series.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-(2-Chloro-6-nitrophenyl)propanoic acid |

| CAS Number | 1480997-68-9 |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| SMILES | OC(=O)CCC1=C(Cl)C=CC=C1=O |

| Appearance | Pale yellow to off-white crystalline solid |

Physicochemical Descriptors

| Descriptor | Value (Experimental/Predicted) | Context & Implications |

| Melting Point | 114–118°C (Predicted) | The 2-nitro analog melts at 111–112°C. The addition of the Chlorine atom increases lattice energy and molecular weight, likely elevating the MP by 3–6°C. |

| pKa (Acid) | 4.35 ± 0.10 (Predicted) | Slightly more acidic than propanoic acid (4.[1]88) due to the electron-withdrawing nitro group, though the effect is attenuated by the ethyl linker. |

| LogP (Octanol/Water) | 2.15 (Computed) | Moderate lipophilicity. The compound is permeable but requires organic co-solvents (DMSO, MeOH) for high-concentration stock solutions. |

| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | At physiological pH (7.4), the carboxylic acid deprotonates, significantly increasing aqueous solubility. |

| H-Bond Donors/Acceptors | 1 / 4 | The carboxylic acid proton is the sole donor; nitro oxygens and carbonyl oxygen act as acceptors. |

Part 3: Synthetic Context & Reactivity Logic

Understanding the synthesis of this intermediate is crucial for anticipating impurity profiles. The synthesis typically follows a malonic ester synthesis or a Knoevenagel condensation pathway, modified for the steric hindrance of the 2,6-disubstitution.

Synthesis & Cyclization Pathway (Graphviz)

The diagram below illustrates the synthesis of the target acid and its downstream application in generating the dihydroquinolinone scaffold.

Figure 1: Synthetic route from benzyl bromide precursor to the target acid and subsequent cyclization to the quinolone scaffold.

Impurity Profiling

When sourcing or synthesizing this compound, researchers must screen for specific impurities arising from the "Step 2" decarboxylation shown above:

-

Incomplete Decarboxylation: Presence of 2-(2-chloro-6-nitrobenzyl)malonic acid. This will appear as a more polar peak in HPLC.

-

Regioisomers: If the starting material was not pure 2-chloro-6-nitro, isomers (e.g., 4-chloro) may persist.

-

Dimerization: Benzyl halides can sometimes dimerize under basic conditions.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for optimizing extraction pH and buffer selection for HPLC.

-

Preparation: Dissolve 5 mg of the compound in 10 mL of a solvent mixture (50% Methanol / 50% Water). Note: Methanol is required due to low aqueous solubility of the neutral form.

-

Titrant: 0.1 N NaOH (standardized).

-

Execution: Perform titration under inert gas (N₂) to prevent carbonate error.

-

Calculation: Use the Henderson-Hasselbalch equation.

-

Correction: Apply the Yasuda-Shedlovsky extrapolation to correct the pKa from the MeOH/Water mixture to zero organic solvent (pure water).

-

-

Validation Criteria: The titration curve must show a single sharp inflection point. If a second inflection is observed, check for malonic acid impurities.

Protocol B: Purity Assessment via HPLC-UV

Rationale: The nitro group provides a strong chromophore, but the chlorine atom requires a method that separates potential de-chlorinated byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-2 min: 5% B (Equilibration)

-

2-15 min: 5% -> 95% B (Linear Ramp)

-

15-20 min: 95% B (Wash)

-

-

Detection: 254 nm (Aromatic) and 210 nm (Carbonyl).

-

Success Metric: Main peak area > 98%. No single impurity > 0.5%.

Analytical Workflow Diagram (Graphviz)

Figure 2: Quality Control workflow for validating the intermediate prior to use.

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere. The nitro group is generally stable, but the carboxylic acid can react with moisture over long periods to form hydrates or clumps.

-

Safety: The compound involves a nitro-aromatic moiety. While not explicitly listed as an explosive, nitro compounds should be treated with caution. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) safety data.

-

Incompatibility: Strong bases (will form salts), strong reducing agents (will reduce nitro group prematurely).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted phenylpropanoic acids. Retrieved from [Link]

-

Reich, H. J. (2023). pKa Data and Estimation Protocols.[3][4] University of Wisconsin-Madison Chemistry. (Standard reference for pKa extrapolation methodologies).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. Record the following sets of compounds according to increasing `pK_(a) ( = - log Ka)` Propanoic acid, 3-bromopropanoic acid, 2-nitropropanoic acid [allen.in]

Molecular structure and weight of 3-(2-Chloro-6-nitrophenyl)propanoic acid

Part 1: Executive Summary & Structural Logic

In the landscape of heterocyclic drug discovery, 3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) serves as a critical "ortho-blocked" scaffold. Unlike simple phenylpropanoic acids, this molecule possesses a highly functionalized aromatic core with two sterically demanding substituents—a chlorine atom and a nitro group—flanking the alkyl side chain.

This specific substitution pattern (2-Cl, 6-NO₂) renders the molecule an essential precursor for the synthesis of 8-chloro-3,4-dihydroquinolin-2(1H)-ones via reductive cyclization. These fused bicyclic lactams are privileged structures in medicinal chemistry, serving as pharmacophores for GPCR modulators, kinase inhibitors, and antipsychotic agents.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Note |

| IUPAC Name | 3-(2-Chloro-6-nitrophenyl)propanoic acid | |

| CAS Registry | 1480997-68-9 | Source: BLDPharm [1] |

| Molecular Formula | C₉H₈ClNO₄ | |

| Molecular Weight | 229.62 g/mol | |

| SMILES | O=C(O)CCC1=C(=O)C=CC=C1Cl | |

| Physical State | Solid (Powder) | Typically off-white to pale yellow |

| Predicted pKa | ~4.5 (Carboxylic Acid) | Acidic moiety dominates solubility |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity |

| H-Bond Donors | 1 | Carboxylic -OH |

| H-Bond Acceptors | 4 | Nitro group (2) + Carbonyl (1) + Hydroxyl (1) |

Part 2: Synthetic Architecture

The synthesis of 3-(2-Chloro-6-nitrophenyl)propanoic acid is non-trivial due to the steric hindrance provided by the ortho-substituents. A standard Friedel-Crafts alkylation is not feasible due to the deactivating nature of the nitro group. Consequently, the Malonic Ester Synthesis is the most robust, self-validating protocol for generating this molecule with high regiochemical fidelity.

Protocol: Malonic Ester Strategy

This pathway avoids the chemoselectivity issues associated with reducing cinnamic acid derivatives (where the nitro group might be prematurely reduced).

Step 1: Alkylation of Diethyl Malonate

The reaction initiates with 2-chloro-6-nitrobenzyl bromide . The benzyl bromide is highly reactive despite the steric crowding, making it susceptible to nucleophilic attack by the malonate enolate.

-

Reagents: Diethyl malonate (1.1 eq), Sodium Hydride (NaH, 1.2 eq), THF/DMF (anhydrous).

-

Mechanism: NaH deprotonates diethyl malonate to form the enolate. This nucleophile attacks the benzylic carbon of the halide, displacing the bromide (SN2).

-

Critical Control: Temperature must be maintained at 0°C during NaH addition to prevent runaway exotherms, then refluxed to overcome steric repulsion at the electrophilic center.

Step 2: Hydrolysis and Decarboxylation

The resulting diester intermediate, diethyl 2-(2-chloro-6-nitrobenzyl)malonate , undergoes acidic hydrolysis and thermal decarboxylation.

-

Reagents: 6M HCl or H₂SO₄, Acetic Acid (solvent), Reflux (100–110°C).

-

Mechanism: Acid-catalyzed hydrolysis converts the esters to carboxylic acids. Subsequent heating destabilizes the geminal diacid, leading to the loss of CO₂ via a cyclic six-membered transition state, yielding the target propanoic acid.

Visualization: Synthetic Pathway

The following diagram illustrates the flow from the benzyl precursor to the target acid.

Figure 1: Malonic ester synthesis route ensuring regiospecificity and avoiding nitro-group reduction.

Part 3: Functional Utility in Drug Development[1]

The primary value of 3-(2-Chloro-6-nitrophenyl)propanoic acid lies in its role as a "Masked Lactam" . In drug development, it is rarely the final active pharmaceutical ingredient (API) but rather a high-value intermediate.

The Reductive Cyclization Cascade

Upon reduction of the nitro group (-NO₂) to an aniline (-NH₂), the molecule undergoes spontaneous or acid-catalyzed intramolecular cyclization. The amine nucleophile (at position 6) attacks the carboxylic acid (at the end of the 3-carbon chain) to form a 6-membered lactam ring.

Resulting Scaffold: 8-Chloro-3,4-dihydroquinolin-2(1H)-one .

-

Why this matters:

-

8-Chloro Handle: The chlorine atom remains intact at the 8-position (per quinolone numbering), providing a handle for late-stage diversification via Buchwald-Hartwig amination or Suzuki coupling.

-

Dihydroquinolinone Core: This motif is foundational in antipsychotics (e.g., Aripiprazole derivatives) and platelet aggregation inhibitors (e.g., Cilostazol analogs).

-

Visualization: The "Warhead" Activation

This diagram details the transformation from the propanoic acid intermediate to the bioactive lactam scaffold.

Figure 2: Transformation of the nitro-acid precursor into the pharmacologically active dihydroquinolinone core.

Part 4: Safety & Handling Protocols

Working with nitro-aromatics and chlorinated organic acids requires adherence to strict safety protocols.

-

Explosion Hazard (Low but Non-Zero): Nitro compounds can be energetic. While this specific acid is stable, avoid heating the dry solid to decomposition temperatures (>200°C) without DSC (Differential Scanning Calorimetry) validation.

-

Corrosivity: As a carboxylic acid, it is an irritant to mucous membranes. Standard PPE (nitrile gloves, safety goggles) is mandatory.

-

Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from strong bases and reducing agents until the reaction is intended.

References

Technical Whitepaper: Synthetic Architectures and Pharmacological Profiles of Nitro-Substituted Phenylpropanoic Acid Derivatives

Executive Summary

Nitro-substituted phenylpropanoic acid derivatives represent a critical scaffold in medicinal chemistry, serving as both versatile intermediates and pharmacologically active end-products. Unlike their unsubstituted counterparts, the introduction of a nitro (

This technical guide provides a comprehensive review of the synthesis, reactivity, and biological applications of these derivatives.[1] It focuses specifically on the challenge of chemo-selective reduction —preserving the nitro functionality while reducing the propenoic side chain—and details their role as precursors for PPAR agonists and non-natural amino acids.

Structural Significance & Chemical Space

The core structure consists of a phenyl ring substituted with a nitro group (ortho, meta, or para) and a propanoic acid tail. The nitro group acts as a strong electron-withdrawing group (EWG), which significantly alters the pKa of the carboxylic acid tail and the reactivity of the aromatic ring.

Electronic and Metabolic Implications

-

Acidity Modulation: The EWG nature of the nitro group decreases the electron density of the aromatic ring, inductively stabilizing the carboxylate anion, thereby lowering the pKa compared to unsubstituted phenylpropanoic acid.

-

Metabolic "Warhead": The nitro group is a metabolic handle. Under hypoxic conditions, it can be reduced to a hydroxylamine or amine, often leading to toxicity (e.g., in 3-nitropropionic acid derivatives). However, in phenylpropanoic scaffolds, it often serves as a stable pharmacophore or a "masked" amino group for later-stage diversification.

Synthetic Methodologies: The Selectivity Challenge

The synthesis of nitro-substituted phenylpropanoic acids typically proceeds via a two-step sequence:

-

Knoevenagel Condensation: Formation of the carbon skeleton.

-

Chemo-selective Reduction: Saturation of the alkene without reducing the nitro group.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the critical decision points required to avoid side reactions (e.g., aniline formation).

Figure 1: Chemo-selective synthetic pathway avoiding nitro reduction.

Detailed Experimental Protocol

The most common failure mode in synthesizing these derivatives is the inadvertent reduction of the nitro group to an amine (

Protocol: Selective Reduction of 4-Nitrocinnamic Acid

Objective: Synthesize 3-(4-nitrophenyl)propanoic acid from 4-nitrocinnamic acid.

Reagents & Equipment[2][3][4]

-

Substrate: 4-Nitrocinnamic acid (10 mmol)

-

Reducing Agent: Sodium Borohydride (

) (25 mmol) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst/Activator:

(Optional, enhances rate) or simple alkaline conditions. -

Quenching: 1N HCl

Step-by-Step Methodology

-

Solubilization: Dissolve 1.93 g (10 mmol) of 4-nitrocinnamic acid in 50 mL of Methanol. The solution may require slight warming to achieve full homogeneity.

-

Addition: Cool the solution to 0°C in an ice bath. Slowly add

(0.95 g, 25 mmol) in small portions over 20 minutes.-

Mechanism:

typically does not reduce isolated alkenes or nitro groups.[5] However, the

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (cinnamic acid) will show a distinct UV spot lower than the product due to conjugation.

-

Quenching: Once the starting material is consumed, carefully quench the reaction with 1N HCl until pH ~2. This destroys excess borohydride and protonates the carboxylate.

-

Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification: Wash the organic layer with brine, dry over anhydrous

, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.

Validation Criteria:

-

IR Spectroscopy: Disappearance of the alkene C=C stretch (

) and retention of the -

Melting Point: Target range

[2].[6]

Pharmacological Applications[1][7][8][9]

Nitro-substituted phenylpropanoic acids are rarely end-drugs themselves but are high-value pharmacophores.

PPAR Agonists

Substituted phenylpropanoic acid derivatives have been identified as potent agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Mechanism: The propanoic acid "head" mimics fatty acids, binding to the PPAR ligand-binding domain. The phenyl ring provides a scaffold for hydrophobic interactions.

-

SAR Insight: The position of the nitro group influences the orientation of the tail in the receptor pocket. Studies indicate that para-substitution often yields better metabolic stability compared to ortho-substitution due to steric hindrance protecting the metabolic sites [3].

Enzyme Inhibition & Antimicrobial Activity

The nitro group acts as a "toxicophore" in certain contexts, triggering redox reactions within bacterial cells.[9][10]

-

Antimicrobial: Derivatives exhibit activity against P. aeruginosa and M. tuberculosis by interfering with cellular redox homeostasis.

-

Enzyme Targets: These derivatives serve as inhibitors for carboxypeptidase A and other metalloproteases, where the carboxylic acid coordinates with the active site metal ion (Zn++), and the nitro-phenyl group occupies the hydrophobic pocket [4].

Data Summary: Physical & Spectroscopic Properties[3][11]

The following table summarizes the key physical properties of the para-isomer, the most common derivative used in drug development.

| Property | Value / Characteristic | Source |

| IUPAC Name | 3-(4-nitrophenyl)propanoic acid | [2] |

| CAS Number | 16642-79-8 | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Melting Point | 167–170 °C | [5] |

| pKa (Predicted) | ~4.3 (Acidic due to | [2] |

| Solubility | Soluble in EtOH, DMSO; Slightly soluble in water | [5] |

| Appearance | Yellowish to Off-white crystalline powder | [5] |

Spectroscopic Signatures

-

NMR (DMSO-

- 12.2 (s, 1H, COOH)

-

8.15 (d, 2H, Ar-H ortho to

-

7.50 (d, 2H, Ar-H meta to

-

2.95 (t, 2H,

-

2.60 (t, 2H,

References

-

Selective Reduction of Nitroaromatic Compounds. Journal of Synthetic Chemistry. (2024). Discusses the selectivity of borohydride reagents in the presence of nitro groups. Link

-

PubChem Compound Summary: 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. (2025). CID 85526.[11][12] Link

-

Nomura, M., et al. (2003). "Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators." Journal of Medicinal Chemistry, 46(17), 3581-99.[7] Link

-

Noriega, S., et al. (2025).[9][13] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." MDPI / ResearchGate.[13] Link

-

ChemicalBook. (2025). "3-(4-Nitrophenyl)propanoic acid Properties and Safety." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.tue.nl [pure.tue.nl]

- 4. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 11. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 3-(4-nitrophenyl)propanoic acid (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

Technical Guide: Acidity Profile and pKa Determination of 3-(2-Chloro-6-nitrophenyl)propanoic Acid

Executive Summary

This guide provides a comprehensive technical analysis of the acidity constants (

Predicted Aqueous

Part 1: Structural Analysis & Theoretical pKa Derivation

To understand the acidity of 3-(2-Chloro-6-nitrophenyl)propanoic acid, one must deconstruct the molecule into its parent pharmacophore and analyze the electronic influence of its substituents.

The Parent Scaffold: Hydrocinnamic Acid

The core structure is 3-phenylpropanoic acid (Hydrocinnamic acid).[1][2]

-

Reference

: 4.66 (at 25°C) [1].[3][4] -

Comparison : This is slightly more acidic than propanoic acid (

4.87) due to the mild electron-withdrawing nature of the phenyl ring (

Electronic Effects of Substituents

The target molecule possesses two ortho-substituents on the phenyl ring: a Chloro (-Cl) group and a Nitro (-NO

-

Inductive Effect (-I): Both -Cl and -NO

are Electron Withdrawing Groups (EWG). They stabilize the conjugate base (carboxylate anion) by pulling electron density away from the carboxyl group. -

Insulation Effect: The carboxylic acid is separated from the aromatic ring by an ethylene bridge (

). This bridge breaks the conjugation; therefore, resonance effects from the ring do not directly influence the stability of the carboxylate anion. -

Distance Decay: Inductive effects decay rapidly with distance (roughly

or a transmission factor of ~0.4 per methylene group).

Theoretical Calculation

Using the Hammett-Taft approach for aliphatic acids with aromatic substituents:

However, a simpler estimation uses the known shift of the parent:

-

Parent: 3-Phenylpropanoic acid (

).[1] -

Effect of 2-Cl/6-NO

: The strong EWG potential of the Nitro group ( -

Estimation: The inductive pull will lower the

by approximately 0.2 – 0.3 log units compared to the unsubstituted parent.

Conclusion: The molecule is expected to have a

Part 2: Experimental Determination Protocols

Due to the lipophilicity introduced by the chloro and nitro groups, this compound is likely sparingly soluble in pure water at low pH. Standard aqueous titration will yield noisy data or precipitation errors. The Yasuda-Shedlovsky Extrapolation Method is the required standard for accuracy [2].

Method A: Potentiometric Titration in Cosolvent (Gold Standard)

Objective: Determine

Reagents & Equipment[5]

-

Analyte: ~50 mg of 3-(2-Chloro-6-nitrophenyl)propanoic acid (High Purity).

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Solvent: HPLC-grade Methanol (MeOH) and degassed water.

-

Ionic Strength Adjuster: 0.15 M KCl.

-

Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl electrode.

Protocol Workflow

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH/Water.

-

Dissolution: Dissolve the analyte in the cosolvent mixture to reach a concentration of ~1 mM. Ensure complete dissolution.

-

Blank Titration: Titrate the solvent blank to determine the standard electrode potential (

) for that specific solvent ratio. -

Sample Titration: Titrate the sample with 0.1 M KOH under nitrogen purge (to exclude CO

) at 25°C. -

Data Collection: Record pH vs. Volume of titrant.

Data Analysis (The Yasuda-Shedlovsky Equation)

For each solvent mixture, calculate the apparent

-

Y-Intercept: The value of

allows calculation of the aqueous -

Validation: The plot must be linear (

).

Visualization of the Workflow

Figure 1: Decision tree and workflow for accurate pKa determination of lipophilic acids.

Part 3: Data Interpretation & Implications

Predicted Values vs. Structural Analogs

The following table summarizes the acidity landscape relative to the target molecule.

| Compound | Structure | Experimental | Note |

| Propanoic Acid | 4.87 | Reference Aliphatic | |

| 3-Phenylpropanoic Acid | 4.66 | Direct Parent | |

| 2-Chloropropanoic Acid | 2.86 | ||

| 3-Chloropropanoic Acid | 4.05 | ||

| Target Molecule | 3-(2-Cl-6-NO | 4.45 (Pred) |

Impact on Drug Development (ADME)

Understanding the

-

Physiological Charge: At physiological pH (7.4), the molecule will be >99.9% ionized (anionic form:

).-

Calculation:

-

-

Membrane Permeability: While the anionic form is predominant in plasma, the neutral form (required for passive diffusion) exists in significant ratios only in the stomach (pH 1-2).

-

LogD Profile: The distribution coefficient (

) will drop precipitously above pH 5.0.- .

-

The 2-Cl and 6-NO

groups significantly increase the lipophilicity (

Part 4: References

-

Lide, D. R. (Ed.). (2005).[1][6][7][8] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Hydrocinnamic acid pKa).[1][2][3][6]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

-

PubChem Database. (2024). Compound Summary for CID 107 (3-Phenylpropanoic acid). National Library of Medicine. [Link]

Sources

- 1. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. Propionic acid - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Hydroxy-3-phenylpropanoic acid | C9H10O3 | CID 92959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 3-(2-Chloro-6-nitrophenyl)propanoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-(2-Chloro-6-nitrophenyl)propanoic acid in Organic Solvents

Authored by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding the solubility profile is paramount for rational process design and optimization. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 3-(2-Chloro-6-nitrophenyl)propanoic acid in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the reliable shake-flask method, and discuss the analytical quantification using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals to establish a robust and reproducible solubility assessment workflow.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[1][2][3] For an API like 3-(2-Chloro-6-nitrophenyl)propanoic acid, its solubility characteristics in various organic solvents dictate several key aspects of its development:

-

Synthesis and Purification: The selection of an appropriate solvent is crucial for achieving high yields and purity during crystallization, a common method for isolating and purifying APIs.

-

Formulation: Developing a viable dosage form, whether it be a tablet, capsule, or injectable, requires the API to be dissolved in a suitable solvent system. Poor solubility can lead to challenges in achieving the desired drug concentration and bioavailability.[4]

-

Analytical Method Development: Accurate quantification of the API in various matrices relies on its solubility in the mobile phase for chromatographic techniques like HPLC.[5][6]

The molecular structure of 3-(2-Chloro-6-nitrophenyl)propanoic acid, featuring a substituted aromatic ring with a carboxylic acid moiety, a nitro group, and a chlorine atom, suggests a molecule with moderate polarity. The carboxylic acid group can engage in hydrogen bonding, while the aromatic ring contributes to nonpolar interactions.[7] The interplay of these functional groups will govern its solubility in different organic solvents. The general principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of its solubility behavior.[2][3][7] Polar solvents are expected to better solvate the polar functional groups, while nonpolar solvents will interact more favorably with the aromatic ring.

This guide will provide a systematic approach to quantitatively determine the solubility of 3-(2-Chloro-6-nitrophenyl)propanoic acid, moving beyond qualitative predictions to generate precise and actionable data.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a balance of intermolecular forces.[3][7] It involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall enthalpy change of solution (ΔHsol) is a key determinant of solubility.

The solubility of a crystalline solid, such as 3-(2-Chloro-6-nitrophenyl)propanoic acid, is influenced by several factors, including:

-

Crystal Lattice Energy: The energy required to break the bonds holding the molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.[7]

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a significant role in its ability to dissolve a given solute.[8]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.[8]

A conceptual overview of the dissolution process is depicted below:

Caption: The energetic balance of dissolution.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[1][9] This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until a saturated solution is formed.

Materials and Equipment

-

3-(2-Chloro-6-nitrophenyl)propanoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Experimental Workflow

The overall workflow for determining the solubility of 3-(2-Chloro-6-nitrophenyl)propanoic acid is illustrated in the following diagram:

Caption: Workflow for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(2-Chloro-6-nitrophenyl)propanoic acid (e.g., 50-100 mg) into a series of vials.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Ensure that there is undissolved solid remaining at the bottom of each vial, confirming the presence of a saturated solution.[9]

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4] It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker and allow any suspended solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent (usually the mobile phase for HPLC) to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for organic acids.[5][6]

-

The mobile phase could consist of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.[5]

-

Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Prepare a series of standard solutions of 3-(2-Chloro-6-nitrophenyl)propanoic acid of known concentrations to construct a calibration curve.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data for 3-(2-Chloro-6-nitrophenyl)propanoic acid in various organic solvents should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility of 3-(2-Chloro-6-nitrophenyl)propanoic acid in Selected Organic Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Data | Data |

| Ethanol | 24.5 | Data | Data |

| Acetone | 20.7 | Data | Data |

| Acetonitrile | 37.5 | Data | Data |

| Ethyl Acetate | 6.0 | Data | Data |

| Dichloromethane | 8.9 | Data | Data |

| Toluene | 2.4 | Data | Data |

Note: The data in this table is hypothetical and serves as an illustration of how to present the experimental results. Actual values must be determined experimentally.

The interpretation of the solubility data should consider the properties of the solvents. For instance, a higher solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding interactions with the carboxylic acid group are significant. Solubility in polar aprotic solvents like acetone and acetonitrile would indicate the importance of dipole-dipole interactions. Conversely, lower solubility in nonpolar solvents like toluene would highlight the limited favorable interactions with the nonpolar aromatic ring.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 3-(2-Chloro-6-nitrophenyl)propanoic acid in organic solvents. By adhering to the detailed experimental protocol based on the shake-flask method and employing accurate analytical quantification via HPLC, researchers and drug development professionals can generate reliable and reproducible solubility data. This information is invaluable for making informed decisions throughout the pharmaceutical development process, from early-stage discovery to final product formulation.

References

-

Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1204-1215. [Link]

-

Li, Y., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Foods, 8(6), 203. [Link]

-

Babu, A. R., & Noveen, A. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-10. [Link]

-

ALWSCI. (2025, October 23). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). [Link]

-

Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Shimadzu. Analytical Methods for Organic Acids. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

Pinal, R. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 309-326. [Link]

-

Clark College. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

OIV. Organic Acids : HPLC (Type-IV). [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Jalalon, J. V. Experiment 1. Solubility of Organic Compounds. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

Matuhin, D., et al. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. Journal of Chemical Theory and Computation, 15(11), 6331-6342. [Link]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. chem.ws [chem.ws]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. enamine.net [enamine.net]

- 5. scispace.com [scispace.com]

- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. caymanchem.com [caymanchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 3-(2-Chloro-6-nitrophenyl)propanoic acid

Introduction

3-(2-Chloro-6-nitrophenyl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its structural features, including the chloro and nitro-substituted phenyl ring coupled with a propanoic acid side chain, make it a versatile scaffold for the development of novel therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Chloro-6-nitrophenyl)propanoic acid, designed for researchers, scientists, and professionals in the field of drug development. The described three-step synthesis is robust, employing well-established chemical transformations and readily available starting materials.

Overall Synthetic Scheme

The synthesis of 3-(2-Chloro-6-nitrophenyl)propanoic acid is achieved through a three-step process, commencing with the free-radical bromination of 2-chloro-6-nitrotoluene to yield the corresponding benzyl bromide. This intermediate then undergoes a malonic ester synthesis with diethyl malonate, followed by acidic hydrolysis and decarboxylation to afford the final product.

Caption: Overall synthetic workflow for 3-(2-Chloro-6-nitrophenyl)propanoic acid.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |

| 2-Chloro-6-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 83-42-1 | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | ≥98% | Sigma-Aldrich |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 94-36-0 | 97% | Sigma-Aldrich |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 105-53-3 | ≥99% | Sigma-Aldrich |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | ≥96% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous | Sigma-Aldrich |

| Hydrobromic Acid | HBr | 80.91 | 10035-10-6 | 48% in water | Sigma-Aldrich |

| Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Glacial | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Sigma-Aldrich |

| Hexanes | - | - | - | ACS grade | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ≥99.5% | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Sigma-Aldrich |

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-nitrobenzyl bromide

This step involves the free-radical bromination of the benzylic methyl group of 2-chloro-6-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.

Caption: Workflow for the synthesis of 2-Chloro-6-nitrobenzyl bromide.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

-

To this solution, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-6-nitrobenzyl bromide.

-

Purify the crude product by recrystallization from hexanes to yield the pure product as a solid.

Rationale: The benzylic position is susceptible to free-radical halogenation due to the stability of the resulting benzyl radical. NBS is a convenient and selective source of bromine for this transformation, and BPO initiates the radical chain reaction upon heating. Carbon tetrachloride is an inert solvent suitable for this reaction.

Step 2: Synthesis of Diethyl (2-chloro-6-nitrobenzyl)malonate

This step is a classic malonic ester synthesis, where the enolate of diethyl malonate acts as a nucleophile to displace the bromide from 2-chloro-6-nitrobenzyl bromide.

Caption: Workflow for the synthesis of the malonate intermediate.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.

-

Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1.1 eq) dropwise with stirring.

-

After the addition is complete, add a solution of 2-chloro-6-nitrobenzyl bromide (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl (2-chloro-6-nitrobenzyl)malonate. This crude product is often of sufficient purity for the next step.

Rationale: The acidic α-protons of diethyl malonate are readily deprotonated by a strong base like sodium ethoxide to form a stabilized enolate. This enolate is a potent nucleophile that attacks the electrophilic benzylic carbon of 2-chloro-6-nitrobenzyl bromide in an SN2 reaction, forming the C-C bond.[1]

Step 3: Synthesis of 3-(2-Chloro-6-nitrophenyl)propanoic acid

The final step involves the acidic hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which then undergoes in-situ decarboxylation upon heating to yield the desired propanoic acid derivative.

Caption: Workflow for the hydrolysis and decarboxylation step.

Procedure:

-

In a round-bottom flask, dissolve the crude diethyl (2-chloro-6-nitrobenzyl)malonate (1.0 eq) in glacial acetic acid.

-

Add 48% aqueous hydrobromic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The evolution of carbon dioxide will be observed.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization.[2] Dissolve the solid in a minimal amount of hot toluene, and then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to obtain 3-(2-Chloro-6-nitrophenyl)propanoic acid.

Rationale: The strong acidic conditions and high temperature promote the hydrolysis of both ester groups to carboxylic acids. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation (loss of CO₂), driven by the formation of a stable enol intermediate, which then tautomerizes to the final propanoic acid.[3][4]

Safety and Handling

-

2-Chloro-6-nitrotoluene: Harmful if swallowed and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

-

Benzoyl Peroxide (BPO): Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.

-

Hydrobromic Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization

The final product, 3-(2-Chloro-6-nitrophenyl)propanoic acid, can be characterized by standard analytical techniques:

-

Melting Point: Determination of the melting point range can indicate the purity of the compound.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches, nitro group N-O stretches).

Conclusion

This application note details a reliable and reproducible three-step synthesis for the preparation of 3-(2-Chloro-6-nitrophenyl)propanoic acid. By providing a clear, step-by-step protocol with explanations for the chemical transformations, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The use of readily available reagents and standard laboratory techniques makes this synthesis accessible for a wide range of research and development applications.

References

-

PubChem. 2-Chloro-6-nitrotoluene. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-chloro-6-nitrotoluene. [Link]

-

CUNY. Purification by Recrystallization. [Link]

- Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. 1988, 2: 229-236.

-

CUNY. Purification by Recrystallization. [Link]

- Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. 2020, 13(2): 1037-1041.

-

European Patent Office. PROCESS FOR PREPARING NITROBENZYL BROMIDES - EP 3587391 A1. [Link]

-

University of Rochester, Department of Chemistry. Purification: How To. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

YouTube. JC2.2.3.2 purification of crude product using recrystallisation. [Link]

-

PrepChem. Preparation of 2-chloro-6-nitrotoluene. [Link]

-

GSRS. 3-(2-NITROPHENYL)PROPANOIC ACID. [Link]

-

PubChem. Diethyl 2-(2-chloro-6-nitrobenzyl)-malonate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2-Cyclopentene-1-malonic acid, diethyl ester. [Link]

-

Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]

- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)

-

Eureka | Patsnap. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

Master Organic Chemistry. Decarboxylation. [Link]

- Google Patents. US5198575A - Preparation of nitrobenzoic and anthranilic acids.

- MDPI.

- Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. 2020, 13(2): 1037-1041.

-

Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

-

Wikipedia. Diethyl malonate. [Link]

Sources

Using 3-(2-Chloro-6-nitrophenyl)propanoic acid as a precursor for indoles

Application Note & Protocol

Topic: Facile Synthesis of 7-Chloro-1H-indole-2-acetic Acid via Iron-Mediated Reductive Cyclization of 3-(2-Chloro-6-nitrophenyl)propanoic Acid

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 7-Chloro-1H-indole-2-acetic acid, a valuable substituted indole derivative. The methodology leverages the classical yet highly efficient iron-mediated reductive cyclization of the readily accessible precursor, 3-(2-chloro-6-nitrophenyl)propanoic acid. We detail the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss the causality behind key procedural choices to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and the synthesis of bioactive molecules.

Introduction and Scientific Rationale

The development of robust and scalable routes to substituted indoles is of paramount importance in synthetic organic chemistry.[3][4] Among the various synthetic strategies, the reductive cyclization of ortho-nitroaryl precursors stands out for its reliability and broad functional group tolerance.[1][5][6] This approach avoids the often harsh conditions or hazardous precursors associated with other named reactions like the Fischer indole synthesis.[7][8][9]

The precursor, 3-(2-chloro-6-nitrophenyl)propanoic acid, is strategically designed for this transformation. The ortho-nitro group serves as a latent amino functionality, which, upon reduction, triggers an intramolecular cyclization with the propanoic acid side chain to construct the indole core. The chloro-substituent at the C6 position of the precursor is retained through the reaction sequence, yielding a 7-chloro-substituted indole, a motif present in various biologically active compounds.

Our choice of an iron/acetic acid system for the reduction is deliberate.[10] This system is not only cost-effective and environmentally benign compared to many transition metal catalysts but also highly effective for the chemoselective reduction of nitroarenes.[5][11] The acidic medium concurrently facilitates the intramolecular condensation and subsequent dehydration steps required for aromatization to the final indole product.

Reaction Mechanism and Pathway

The transformation of 3-(2-chloro-6-nitrophenyl)propanoic acid to 7-Chloro-1H-indole-2-acetic acid proceeds through a cascade of reactions initiated by the reduction of the nitro group.

The proposed mechanism involves three key stages:

-

Nitro Group Reduction: In the presence of acetic acid, elemental iron (Fe) acts as the reducing agent. It reduces the nitro group (-NO₂) through a series of intermediates (nitroso, hydroxylamino) to the corresponding primary amine (-NH₂).

-

Intramolecular Cyclization: The newly formed aniline derivative, 3-(2-amino-6-chlorophenyl)propanoic acid, is now primed for intramolecular cyclization. Under the acidic and heated conditions, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.

-

Dehydration and Aromatization: This intermediate readily undergoes dehydration (loss of a water molecule) to form a dihydro-indolone intermediate, which then tautomerizes and aromatizes to yield the energetically favorable indole ring system.

Below is a visualization of the overall synthetic pathway.

Figure 1: Reaction pathway for the synthesis of 7-Chloro-1H-indole-2-acetic acid.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) | Quantity | Molar Eq. |

| 3-(2-Chloro-6-nitrophenyl)propanoic acid | ≥97% | Fluorochem/Sigma | 1.23 g (5.0 mmol) | 1.0 |

| Iron Powder (<100 mesh) | Reagent Grade | Any major supplier | 1.68 g (30.0 mmol) | 6.0 |

| Glacial Acetic Acid | ACS Grade | Any major supplier | 25 mL | - |

| Ethyl Acetate (EtOAc) | ACS Grade | Any major supplier | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab Prepared | ~100 mL | - |

| Brine (Saturated NaCl Solution) | - | Lab Prepared | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Any major supplier | ~5 g | - |

| Celite® (Diatomaceous Earth) | - | Any major supplier | ~10 g | - |

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Glass funnel and filter paper

-

250 mL Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-chloro-6-nitrophenyl)propanoic acid (1.23 g, 5.0 mmol).

-

Reagent Addition: Add glacial acetic acid (25 mL) to the flask, followed by iron powder (1.68 g, 30.0 mmol). The addition of iron will likely cause a slight exotherm.

-

Reaction Execution: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a few drops of acetic acid). The starting material spot should disappear over time, and a new, more polar product spot should appear. The reaction is typically complete within 2-4 hours.

-

Work-up - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. A thick, dark slurry is expected. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the iron salts and unreacted iron.

-

Work-up - Rinsing: Wash the filter cake thoroughly with ethyl acetate (approx. 50 mL) to ensure all product is collected. Combine the filtrate and the washings.

-

Solvent Removal: Transfer the combined organic solution to a larger round-bottom flask and remove the acetic acid and ethyl acetate under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel. Some insoluble material may persist.

-

Work-up - Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL) to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, 7-Chloro-1H-indole-2-acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Figure 2: Step-by-step experimental workflow for the synthesis.

Discussion of Results and Troubleshooting

-

Expected Yield: Typical yields for this type of reductive cyclization range from 65% to 85%, depending on the purity of the starting material and the efficiency of the work-up and purification steps.

-

Product Characterization: The final product, 7-Chloro-1H-indole-2-acetic acid, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm its structure and purity. The characteristic indole N-H proton signal is expected in the ¹H NMR spectrum, typically as a broad singlet around 8-11 ppm.

-

Rationale for Excess Iron: A significant excess of iron powder (6 equivalents) is used to ensure the complete reduction of the nitro group and to account for any iron that may be passivated or react with the acidic solvent.

-

Importance of Celite Filtration: The work-up can be challenging due to the formation of fine iron oxide sludge. A thick pad of Celite® is crucial for a clean and efficient filtration. Attempting filtration with filter paper alone will likely result in clogging and product loss.

-

Troubleshooting - Incomplete Reaction: If TLC analysis shows significant remaining starting material after 4 hours, an additional portion of iron powder (1-2 eq.) can be carefully added to the refluxing mixture.

-

Troubleshooting - Emulsion during Extraction: If an emulsion forms during the aqueous work-up, adding more brine and allowing the separatory funnel to stand for an extended period can help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Conclusion

This application note presents a reliable and scalable protocol for the synthesis of 7-Chloro-1H-indole-2-acetic acid from 3-(2-chloro-6-nitrophenyl)propanoic acid. The use of an inexpensive and robust iron/acetic acid system for the key reductive cyclization step makes this method highly practical for academic and industrial research settings. The detailed procedural steps and troubleshooting guide are designed to enable researchers to successfully implement this synthesis and generate valuable indole building blocks for drug discovery and materials science applications.

References

-

Waheed, M., Alsharif, M. A., Alahmdi, M. I., Mukhtar, S., & Parveen, H. (2023). Iron-catalyzed intramolecular reductive cyclization of o-nitroarenes to indoles under visible light irradiation. Tetrahedron Letters. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

-

Taber, D. F., & Stachel, S. J. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

-

Cenini, S., Ragaini, F., & Tollari, S. (1998). Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes. AIR Unimi. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

Semantic Scholar. Iron-catalyzed intramolecular reductive cyclization of o-nitroarenes to indoles under visible light irradiation. [Link]

-

Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

SynArchive. Leimgruber-Batcho Indole Synthesis. [Link]

-

ResearchGate. Fe/AcOH-mediated reductive cyclization of nitrophenyl substituted indenones. [Link]

-

Chandra, A., Yadav, S. C., Rao Cheekatla, S., & Kumar, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

-

Lei, X., Angeli, G. K., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen Research Portal. [Link]

-

YouTube. Amazing Chemistry Behind The Batcho-Leimgruber Reaction! [Link]

-

Chandra, A., Yadav, S. C., Rao Cheekatla, S., & Kumar, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

-

Wang, M., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry. [Link]

-

Iglesias, B., et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

-

Lei, X., Angeli, G. K., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. [Link]

-

Mane, P. A., et al. (2021). Synthesis of 2-Substituted Indoles by Pd-Catalyzed Reductive Cyclization of 1-Halo-2-nitrobenzene with Alkynes. ResearchGate. [Link]

-

Semantic Scholar. Synthesis of novel [3,2-b]indole fused oleanolic acids as potential inhibitors of cell proliferation. [Link]

-

Liu, W., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nature Communications. [Link]

-

Cravotto, G., et al. (2022). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. [Link]

-

Lei, X., Angeli, G. K., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. RSC Publishing. [Link]

-

Ueno, T., et al. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journal of Organic Chemistry. [Link]

-

Douglas, C. J., & Overman, L. E. (2004). Exploration of the interrupted Fischer indolization reaction. Proceedings of the National Academy of Sciences. [Link]

-

Patil, S. B., et al. (2021). Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Leimgruber, W., & Batcho, A. D. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

Reductive cyclization methods for 3-(2-Chloro-6-nitrophenyl)propanoic acid

Technical Application Note: Selective Reductive Cyclization of 3-(2-Chloro-6-nitrophenyl)propanoic acid

Executive Summary

This application note details the reductive cyclization of 3-(2-chloro-6-nitrophenyl)propanoic acid to form 5-chloro-3,4-dihydroquinolin-2(1H)-one . This transformation represents a critical challenge in organic synthesis: reducing a nitro group in the presence of an aryl chloride without causing hydrodehalogenation (loss of the chlorine atom).

While catalytic hydrogenation (Pd/C) is the industry standard for nitro reduction, it frequently leads to dechlorination in this substrate class. This guide prioritizes Iron-mediated reduction (Fe/AcOH) as the primary, high-fidelity protocol due to its superior chemoselectivity. Alternative methods using sulfided platinum catalysts and sodium dithionite are also discussed for specific operational constraints.

Reaction Pathway & Mechanistic Insight

The transformation proceeds via a "Reduction-Cyclization Cascade."[1] The reduction of the nitro group at position 6 yields an aniline intermediate. Due to the favorable entropy of forming a six-membered ring, the amine nitrogen nucleophilically attacks the pendant carboxylic acid (or activated ester), eliminating water to form the lactam.

Key Structural Numbering:

-

Starting Material: 3-(2-Chloro-6-nitrophenyl)propanoic acid.

-

Product: 5-Chloro-3,4-dihydroquinolin-2(1H)-one.

-

Note: The chlorine atom, originally ortho to the propanoic chain, ends up at position 5 of the dihydroquinolinone ring system.

-

Figure 1: Reaction pathway illustrating the desired cascade and the competitive dechlorination risk.

Methodology Comparison

The following table summarizes the applicability of common reductive methods for this specific chlorinated substrate.

| Method | Reagents | Chemoselectivity (Cl Retention) | Scalability | Waste Profile | Recommendation |

| A | Fe / AcOH | Excellent | High | High (Iron sludge) | Primary Protocol |

| B | Pd/C + | Poor (High De-Cl risk) | High | Low | Avoid |

| C | Pt/C (S) + | Good | High | Low | Secondary |

| D | Excellent | Low/Medium | High (Sulfur) | Sensitive Scale |

Detailed Protocols

Protocol A: Iron-Mediated Reductive Cyclization (The Bechamp Reduction)

Recommended for gram-to-kilogram scale synthesis where preserving the chlorine atom is paramount.

Principle:

Elemental iron in acetic acid acts as a single-electron reductant. The acidic medium not only promotes the reduction of

Materials:

-

Substrate: 3-(2-Chloro-6-nitrophenyl)propanoic acid (1.0 equiv)

-

Reductant: Iron Powder (325 mesh recommended) (4.0 - 5.0 equiv)

-

Solvent/Catalyst: Glacial Acetic Acid (10-15 volumes)

-

Solvent (Workup): Ethyl Acetate, Water,

(1M) or

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Dissolution: Charge the flask with 3-(2-Chloro-6-nitrophenyl)propanoic acid and Glacial Acetic Acid. Stir at room temperature until a suspension or solution is formed.

-

Activation: Heat the mixture to 50°C .

-

Addition (Critical): Add Iron powder portion-wise over 30–60 minutes.

-

Caution: This reaction is exothermic.[2] Monitor internal temperature and control addition rate to keep temperature below 80°C during addition.

-

-

Reflux/Cyclization: Once addition is complete, heat the reaction to 100°C - 110°C (Reflux) . Stir for 2–4 hours.

-

Note: The high temperature ensures the intermediate amino-acid cyclizes to the lactam.

-

-

IPC (In-Process Control): Monitor by HPLC or TLC. Look for the disappearance of the nitro starting material and the transient amino-acid intermediate.

-

Workup (Filtration): Cool the mixture to ~40°C. Filter through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.[2]

-

Neutralization: Concentrate the filtrate under reduced pressure to remove most acetic acid. Dilute the residue with Ethyl Acetate and wash carefully with 1M

or Saturated-

Why? The lactam product is neutral, but residual acetic acid must be removed.

-

-

Isolation: Separate the organic layer, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Figure 2: Operational workflow for Iron/Acetic Acid reductive cyclization.

Protocol B: Catalytic Hydrogenation (Sulfided Platinum)

Recommended for cleaner profiles where heavy metal waste (Fe) is a concern, provided specific catalysts are available.

Principle:

Standard Pd/C will strip the chlorine atom. Sulfided Platinum on Carbon (Pt/C-S) or Platinum Oxide (

Materials:

-

Substrate: 1.0 equiv.

-

Catalyst: 5% Pt/C (sulfided) (5-10 wt% loading relative to substrate).

-

Solvent: Methanol or Ethanol.[2]

-

Hydrogen Source:

gas (balloon or 1-3 bar).

Step-by-Step Workflow:

-

Safety: Inert the vessel with Nitrogen/Argon. Hydrogen gas is flammable.

-

Charge: Add substrate, solvent, and catalyst to the autoclave or hydrogenation flask.

-

Hydrogenation: Introduce

(1–3 atm). Stir vigorously at Room Temperature for 4–6 hours. -

Cyclization Check: Unlike the Fe/AcOH method, hydrogenation at RT often yields the open-chain amino acid.

-

Action: If the product is the amino acid (checked by LCMS), filter the catalyst, concentrate the solvent, and reflux the residue in Toluene (with a Dean-Stark trap) or Acetic Acid for 1–2 hours to drive cyclization.

-

-

Workup: Filter catalyst (keep wet to avoid fire hazard), concentrate, and recrystallize.

Analytical Quality Control

Target Compound Data: 5-Chloro-3,4-dihydroquinolin-2(1H)-one

-

Molecular Weight: 181.62 g/mol

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6, 400 MHz):

- 10.2 (s, 1H, NH)

- 7.1 - 7.2 (m, 1H, Ar-H)

- 6.9 - 7.0 (m, 2H, Ar-H)

-

2.8 - 2.9 (t, 2H,

-

2.4 - 2.5 (t, 2H,

-

Diagnostic: Lack of propanoic acid protons; appearance of amide NH.

Common Impurities:

-

De-chlorinated Analog (3,4-dihydroquinolin-2(1H)-one):

-

Cause: Over-reduction (usually from Method B).

-

Detection: LCMS mass [M+H] = 148.

-

-

Uncyclized Amino Acid:

-

Cause: Insufficient heat/time in cyclization step.

-

Detection: LCMS mass [M+H] = 200 (Acid form). Broad peak in HPLC.

-

References

-

Reduction of Nitroarenes with Iron/Acetic Acid (General Protocol)

-

Chemoselective Reduction of Nitro Compounds (Review)

- Source: Organic Chemistry Portal. "Reduction of Nitro Compounds."

-

URL:[Link]

-

Synthesis of Dihydroquinolinones (Methodology)

- Source: Organic Chemistry Portal. "Synthesis of Dihydroquinolinones."

-

URL:[Link]

-

Iron-Mediated Reduction in Presence of Chlorides (Patent Example)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 3. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ro.uow.edu.au [ro.uow.edu.au]

- 9. tandfonline.com [tandfonline.com]

High-Fidelity Synthesis of Phenylpropanoic Acid Scaffolds: Heck Coupling & Hydrogenation Modules

Executive Summary & Strategic Rationale

Phenylpropanoic acid derivatives (hydrocinnamic acids) are critical pharmacophores in drug development, serving as backbones for PPAR agonists, thromboxane receptor antagonists, and various protease inhibitors. While direct alkylation is possible, the most modular and convergent synthetic strategy involves the Heck-Mizoroki coupling of aryl halides with acrylic acid derivatives to form cinnamic acids, followed by controlled hydrogenation.

This guide prioritizes the Heck reaction as the carbon-carbon bond-forming engine.[1][2] Unlike rigid template protocols, this document treats the synthesis as a tunable system, offering two distinct catalytic architectures:

-